Pyridoxamine hydrochloride
Overview
Description
Pyridoxamine hydrochloride is a derivative of pyridoxamine, one of the three natural forms of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is known for its ability to scavenge free radicals and inhibit the formation of advanced glycation end products, making it valuable in medical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine hydrochloride typically involves several steps:
Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the initial raw material. It reacts with activated manganese dioxide and concentrated sulfuric acid to generate pyridoxal. Pyridoxal then reacts with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime.
Conversion to Pyridoxamine Dihydrochloride: Pyridoxal oxime reacts with acetic acid and zinc to produce an acetic acid solution containing pyridoxamine. The solution is then decompressed to reclaim acetic acid, resulting in a slurry concentrate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves precise control of reaction conditions and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyridoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridoxal or pyridoxal phosphate.
Reduction: Reduction reactions can convert pyridoxal back to pyridoxamine.
Substitution: Pyridoxamine can participate in substitution reactions, particularly involving its aminomethyl and hydroxymethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and sulfuric acid.
Reduction: Reducing agents such as zinc and acetic acid are used.
Substitution: Reagents like hydroxylamine hydrochloride and sodium acetate are employed in substitution reactions.
Major Products:
Oxidation Products: Pyridoxal and pyridoxal phosphate.
Reduction Products: Pyridoxamine.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Pyridoxamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Pyridoxamine hydrochloride is compared with other similar compounds, such as pyridoxine and pyridoxal:
Pyridoxal: This compound is another form of vitamin B6 and is involved in various enzymatic reactions.
Uniqueness: this compound is unique due to its potent antioxidant properties and its ability to inhibit the formation of advanced glycation end products. These characteristics make it particularly valuable in medical research and potential therapeutic applications .
Comparison with Similar Compounds
- Pyridoxine
- Pyridoxal
- Pyridoxal phosphate
- Pyridoxamine phosphate
Properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;/h3,11-12H,2,4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPZKASKUWLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199042 | |
Record name | Pyridoxamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5103-96-8, 524-36-7 | |
Record name | 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5103-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxamine, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxamine dichlorohydrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridoxamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDOXAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58WN04G9K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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